AR-42

概要

説明

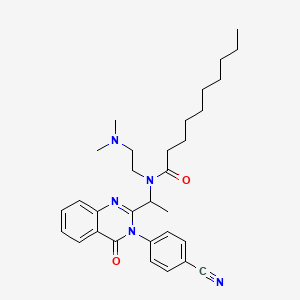

AR-42は、ハイドロキサム酸テザー型フェニル酪酸塩化合物に属し、様々な癌モデルにおいて、有意な抗腫瘍活性および抗血管新生活性を示しています . This compoundは現在、血液悪性腫瘍と固形悪性腫瘍の両方における治療効果を評価するため、フェーズ1およびフェーズ2臨床試験で評価されています .

2. 製法

合成経路と反応条件: this compoundの合成は、いくつかの重要なステップを伴います。

α-ベンジル炭素へのシクロアルキル環の導入: このステップは、化合物の構造的完全性にとって重要です。

四級カルボン酸の合成: これは、エチル4-アミノ安息香酸のアミドの調製を伴います。

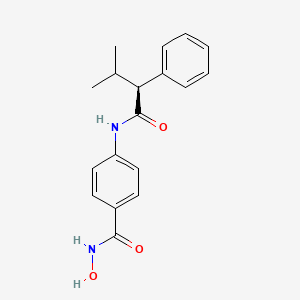

メチル/エチルエステルのヒドロキサム酸への変換: これは、一般的方法Dを使用して達成されます。この方法は、エチル4-(3-メチル-2-フェニルブタナムアミド)安息香酸などの試薬を使用します.

工業生産方法: this compoundの工業生産は、通常、マイクロ波駆動反応を用いた大規模合成を伴います。試薬は、Sigma-Aldrich、Combi-Blocks Inc.、またはChem-Impex International Inc.などのサプライヤーから購入されます。 最終生成物は、1H NMR分光法などの手法を用いて特性評価されます .

科学的研究の応用

AR-42 has a wide range of scientific research applications:

作用機序

AR-42は、ヒストン脱アセチル化酵素の活性を阻害することにより、その効果を発揮します。これにより、アセチル化ヒストンやその他のタンパク質の蓄積につながります。 これは、クロマチンリモデリングと、細胞周期調節、アポトーシス、分化に関与する遺伝子の転写活性の回復をもたらします . This compoundはまた、PI3K/Akt経路を含むいくつかのシグナル伝達経路を調節し、活性酸素種の産生を誘導することにより、DNA損傷とアポトーシスを引き起こします .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of AR-42 involves several key steps:

Installation of a cycloalkyl ring at the α-benzylic carbon: This step is crucial for the structural integrity of the compound.

Synthesis of quaternary carboxylic acids: This involves the preparation of amides of ethyl 4-aminobenzoate.

Conversion of methyl/ethyl esters to hydroxamic acids: This is achieved using general method D, which involves the use of reagents such as ethyl 4-(3-methyl-2-phenylbutanamido)benzoate.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using microwave-driven reactions. Reagents are purchased from suppliers like Sigma-Aldrich, Combi-Blocks Inc., or Chem-Impex International Inc. The final product is characterized using techniques such as 1H NMR spectroscopy .

化学反応の分析

反応の種類: AR-42は、以下の化学反応をいくつか起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。

還元: これは、水素の付加または酸素の除去を伴います。

置換: これは、1つの原子または原子団を別の原子または原子団で置き換えることを伴います。

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素があります。

還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムがあります。

置換: 一般的な試薬には、ハロゲンと求核剤があります。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、this compoundの酸化は、様々な酸化誘導体の生成につながる可能性があり、還元は化合物の還元形の生成につながる可能性があります .

4. 科学研究への応用

This compoundは、幅広い科学研究に応用されています。

類似化合物との比較

AR-42は、ボリノスタット、トリコスタチンA、デプシペプチドなどの他のHDAC阻害剤と比較されます。 これらの化合物はすべてHDAC活性を阻害しますが、this compoundは、その強力な抗腫瘍活性と抗血管新生活性においてユニークです . This compoundは、血液悪性腫瘍と固形悪性腫瘍の両方に対して、より幅広い活性を示します .

類似化合物:

ボリノスタット: 抗腫瘍活性を持つ別のHDAC阻害剤。

トリコスタチンA: 癌研究で使用される強力なHDAC阻害剤。

デプシペプチド: 抗腫瘍特性を持つ環状テトラペプチドHDAC阻害剤.

結論として、this compoundは、癌治療やその他の科学研究において、大きな可能性を秘めた有望な化合物です。そのユニークな特性と幅広い活性は、HDAC阻害とその細胞プロセスへの影響を研究するための貴重なツールとなります。

特性

IUPAC Name |

N-hydroxy-4-[[(2S)-3-methyl-2-phenylbutanoyl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-12(2)16(13-6-4-3-5-7-13)18(22)19-15-10-8-14(9-11-15)17(21)20-23/h3-12,16,23H,1-2H3,(H,19,22)(H,20,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMIXXKAWNLXOC-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042678 | |

| Record name | OSU-HDAC42 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935881-37-1 | |

| Record name | AR-42 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935881371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AR-42 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12707 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-hydroxy-4-(3-methyl-2-(S)-phenyl-butyrylamino)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REC-2282 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0GG29V0AQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

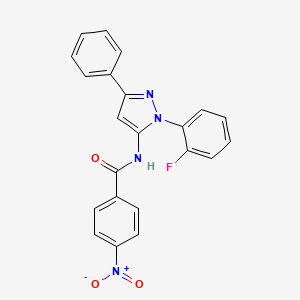

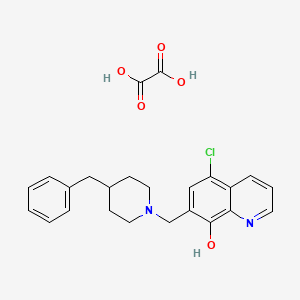

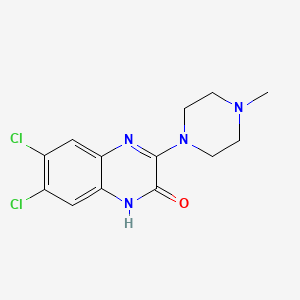

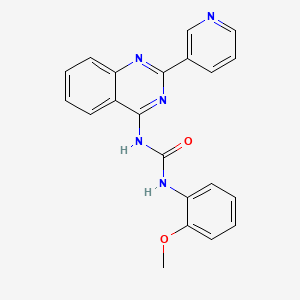

Feasible Synthetic Routes

Q1: What is the primary target of AR-42?

A1: this compound primarily targets histone deacetylases (HDACs), particularly Class I and IIB HDACs. [, ] This inhibition leads to increased histone acetylation, affecting gene expression and various cellular processes. [, , ]

Q2: How does this compound impact cancer cells?

A2: this compound exhibits potent anti-tumor activity by inducing apoptosis, cell-cycle arrest, and inhibiting angiogenesis in various cancer cell lines. [, , , , ] It accomplishes this by modulating multiple signaling pathways, including those involving p53, p21, Stat3, and the IL-6 receptor. [, , , ]

Q3: Does this compound affect CD44 expression?

A3: Yes, research shows that this compound treatment significantly decreases CD44 expression in multiple myeloma cells. [, ] This downregulation is partly mediated by miR-9-5p, which targets IGF2BP3, a protein that stabilizes CD44 mRNA. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: While this information is not explicitly provided in the provided abstracts, it is publicly available. The molecular formula of this compound is C18H20N2O3 and its molecular weight is 312.36 g/mol.

Q5: Does this compound possess any catalytic properties?

A7: this compound is not reported to have direct catalytic properties. Its mechanism of action primarily involves inhibiting the enzymatic activity of HDACs, leading to downstream cellular effects. [, , ]

Q6: Have any computational studies been conducted on this compound?

A8: Yes, computational modeling studies, including molecular docking, have been employed to investigate the binding mode of this compound and its derivatives with HDAC1. [] These studies provided insights into the structure-activity relationship and identified promising structural features for enhanced inhibitory activity. []

Q7: How do structural modifications impact the activity of this compound?

A9: Studies exploring the SAR of this compound derivatives revealed that incorporating specific structural features, like a cycloalkyl group linked via a quaternary carbon atom, significantly increased potency against Class I HDACs and cytotoxicity against cancer cell lines. [] This modification also resulted in reduced toxicity towards normal human cells. []

Q8: What is the pharmacokinetic profile of this compound?

A11: Preclinical studies in rodents revealed that this compound exhibits favorable pharmacokinetic properties, including rapid absorption, good oral bioavailability (26% in mice and 100% in rats), and high uptake in lymphoid tissues, spleen, and bone marrow. [, ] The time to reach peak plasma concentration (Tmax) varied from 1.5 to 4 hours. []

Q9: Are there any differences in pharmacokinetics between the R- and S-enantiomers of this compound?

A12: Yes, the S-enantiomer (S-AR-42) demonstrated greater activity and a longer terminal half-life compared to the R-enantiomer in preclinical studies. [] This finding highlights the importance of stereochemistry in this compound's pharmacological activity.

Q10: What is the in vitro efficacy of this compound in different cancer models?

A13: this compound has demonstrated potent in vitro activity against various cancer cell lines, including those derived from leukemia, lymphoma, myeloma, esophageal cancer, breast cancer, pancreatic cancer, and embryonal carcinoma. [, , , , , , , , , , , , , , , , , ] It effectively inhibits cell proliferation, induces apoptosis, and reduces cell viability at low micromolar concentrations. [, , , , , , ]

Q11: Has this compound demonstrated efficacy in in vivo models?

A14: Yes, this compound has shown promising results in preclinical animal models of various cancers, including leukemia, lymphoma, myeloma, esophageal cancer, pancreatic cancer, meningioma, and mast cell disease. [, , , , , , , , , ] It significantly reduces tumor growth, prolongs survival, and ameliorates cachexia-associated symptoms. [, , , , , , , ]

Q12: Have any clinical trials been conducted with this compound?

A15: Yes, this compound has been evaluated in phase I and II clinical trials for multiple myeloma, leukemia, lymphoma, and solid tumors, demonstrating safety and preliminary evidence of clinical activity. [, , , , , ]

Q13: Are there any known resistance mechanisms to this compound?

A16: While specific resistance mechanisms to this compound have not been extensively characterized in the provided abstracts, research suggests that it might help overcome resistance to other drugs like lenalidomide in multiple myeloma by downregulating CD44 expression. [, ] Further investigation is needed to fully understand potential resistance mechanisms.

Q14: Have any biomarkers been identified for this compound efficacy?

A20: Research suggests that CD44 levels could be a potential biomarker for this compound efficacy, as its downregulation is associated with increased sensitivity to lenalidomide in multiple myeloma. [, ] Further investigation is needed to validate this finding and explore other potential biomarkers.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3h-imidazol-1-ium bromide](/img/structure/B1684064.png)

![7-Chloro-11-(4-methyl-piperazin-1-yl)-dibenzo[b,f][1,4]oxazepine](/img/structure/B1684071.png)

![1-{4-[2-(6-amino-9H-purin-9-yl)ethoxy]phenyl}ethanone](/img/structure/B1684077.png)